molecular formula C18H15FN2O B2594961 2-(3-fluorobenzyl)-6-(o-tolyl)pyridazin-3(2H)-one CAS No. 941973-45-1

2-(3-fluorobenzyl)-6-(o-tolyl)pyridazin-3(2H)-one

Cat. No.: B2594961
CAS No.: 941973-45-1
M. Wt: 294.329
InChI Key: BSUSTAAZVBVGTK-UHFFFAOYSA-N
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Description

2-(3-Fluorobenzyl)-6-(o-tolyl)pyridazin-3(2H)-one is a chemical compound featuring the pyridazin-3(2H)-one scaffold, a structure of high interest in medicinal chemistry due to its association with diverse biological activities . This core scaffold is recognized for its potential in early-stage research, particularly in the fields of cardiovascular diseases and oncology . Pyridazinone derivatives have been extensively studied for their vasodilatory effects, demonstrating the ability to relax vascular smooth muscle and showing potential as antihypertensive agents . Some novel pyridazin-3-one derivatives have been reported to exhibit superior aortic vasorelaxant activity and work by upregulating eNOS mRNA expression and increasing aortic nitric oxide (NO) content . Furthermore, the pyridazinone scaffold is a key structural component in the design of targeted anticancer agents, with derivatives acting as inhibitors for various kinase targets involved in cell proliferation and survival pathways . The association between hypertension and cancer incidence, known as reverse cardio-oncology, makes the pyridazinone core a promising starting point for developing compounds with potential dual activity . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-[(3-fluorophenyl)methyl]-6-(2-methylphenyl)pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O/c1-13-5-2-3-8-16(13)17-9-10-18(22)21(20-17)12-14-6-4-7-15(19)11-14/h2-11H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSUSTAAZVBVGTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN(C(=O)C=C2)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-fluorobenzyl)-6-(o-tolyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via nucleophilic substitution reactions using 3-fluorobenzyl halides and suitable nucleophiles.

    Attachment of the Tolyl Group: The tolyl group can be attached through Friedel-Crafts alkylation or acylation reactions using o-tolyl halides and Lewis acids as catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(3-fluorobenzyl)-6-(o-tolyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(3-fluorobenzyl)-6-(o-tolyl)pyridazin-3(2H)-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(3-fluorobenzyl)-6-(o-tolyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 2-(3-fluorobenzyl)-6-(o-tolyl)pyridazin-3(2H)-one, we compare it with structurally and functionally analogous pyridazinone derivatives. Key differences arise from substituent variations, influencing solubility, reactivity, and biological activity.

Table 1: Comparative Analysis of Pyridazinone Derivatives

Compound Name Substituents (Position) Synthesis Method Solubility* Biological Activity Reference
This compound 2: 3-Fluorobenzyl; 6: o-Tolyl Alkylation of pyridazinone core Not reported Inferred: Herbicidal/Pharma N/A
5-Chloro-6-phenylpyridazin-3(2H)-one (3a-3h) 5: Cl; 6: Phenyl; 2: Variable R Halide substitution under K₂CO₃/acetone Soluble in DMSO/EtOAc Antimicrobial
2-Phenacyl-6-phenylpyridazin-3(2H)-one 2: Phenacyl; 6: Phenyl Alkylation with phenacyl bromide Low aqueous solubility Not reported
2-(3,4-Dichlorobenzyl)-6-(2-furyl)pyridazin-3(2H)-one 2: 3,4-Dichlorobenzyl; 6: 2-Furyl Similar alkylation with dichlorobenzyl halide Moderate in DCM Potential agrochemical use
6-Methyl-2-p-tolyl-4-[3-(trifluoromethyl)phenyl]pyridazin-3(2H)-one 6: Me; 2: p-Tolyl; 4: CF₃-Ph Multi-step substitution and crystallization Crystalline solid Herbicidal activity
(R)-6-(2-(4-Fluorophenyl)-...-2-(o-tolyl)pyridazin-3(2H)-one Complex fused heterocyclic substituents Advanced multi-step synthesis Soluble in DMSO Bioactive (unspecified)

*Solubility data inferred from structurally related compounds where explicit data is unavailable.

Key Findings:

The o-tolyl group at position 6 may sterically hinder interactions compared to smaller substituents (e.g., phenyl or furyl), as seen in compounds like 2-(3,4-dichlorobenzyl)-6-(2-furyl)pyridazin-3(2H)-one .

Biological Activity Correlations

  • Chlorinated derivatives (e.g., 5-chloro-6-phenylpyridazin-3(2H)-one) exhibit antimicrobial activity, suggesting halogenation enhances bioactivity .
  • Compounds with trifluoromethyl groups (e.g., 6-methyl-2-p-tolyl-4-[3-(trifluoromethyl)phenyl]pyridazin-3(2H)-one) demonstrate herbicidal effects, likely due to increased lipophilicity and metabolic stability .

Synthetic Complexity

  • The target compound’s synthesis is less complex than derivatives with fused heterocycles (e.g., the (R)-configured compound in ), which require multi-step protocols and chiral resolution .

Biological Activity

2-(3-fluorobenzyl)-6-(o-tolyl)pyridazin-3(2H)-one is a synthetic organic compound belonging to the pyridazinone class. Its unique structure, characterized by the presence of a 3-fluorobenzyl group and an o-tolyl group, contributes to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C18H16N2OC_{18}H_{16}N_{2}O. The fluorine atom enhances lipophilicity and stability, making it an interesting candidate for medicinal chemistry applications.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may have significant antimicrobial properties. It has been evaluated against various bacterial strains, showing promising results.
  • Anti-inflammatory Properties : The compound has been investigated for its potential to modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.
  • Anticancer Potential : Initial findings indicate that this compound may inhibit cancer cell proliferation and induce apoptosis in specific cancer cell lines.

Antimicrobial Activity

A study conducted on several derivatives of pyridazinones, including this compound, revealed that it exhibited effective antibacterial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of <10μg/mL<10\,\mu g/mL. Comparatively, traditional antibiotics such as ciprofloxacin showed an MIC of 2μg/mL2\,\mu g/mL against the same strain .

CompoundMIC (μg/mL)Target Bacteria
This compound<10Staphylococcus aureus
Ciprofloxacin2Staphylococcus aureus

Anti-inflammatory Effects

In vitro studies demonstrated that the compound could inhibit the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharide (LPS). This suggests a potential mechanism for its anti-inflammatory effects, which could be leveraged in therapeutic applications.

Anticancer Activity

Research has shown that this compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's mechanism appears to involve the activation of caspase pathways, leading to programmed cell death .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways or cellular signaling.
  • Receptor Modulation : It could bind to receptors affecting various physiological processes, potentially leading to therapeutic effects in conditions like inflammation and cancer.

Case Studies

  • Antimicrobial Efficacy : A study comparing various pyridazinones found that derivatives similar to this compound had enhanced activity against resistant bacterial strains, highlighting its potential as a lead compound for antibiotic development .
  • Cancer Treatment Research : In a preclinical trial involving multiple cancer cell lines, compounds with similar structures were shown to significantly reduce tumor growth in xenograft models. This emphasizes the need for further exploration into the anticancer properties of this compound .

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